molecular formula C19H18N2O3S B2949726 (Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-27-7

(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2949726
CAS RN: 941917-27-7
M. Wt: 354.42
InChI Key: JLLLOSMSJMXMRH-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazole derivatives are a class of organic compounds that have been studied for their various biological activities . They contain a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The specific compound you mentioned also contains additional functional groups, including a phenylpropanoyl group and an acetate group .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various electrophiles . For example, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been reported . This reaction forms a C–S/C–N bond and does not require any external catalysts, transition metals, bases, ligands, or oxidants .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be analyzed using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions depending on the conditions and the specific functional groups present in the molecule . For instance, using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiaoles formed corresponding imines .

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary depending on their specific structure and the biological target. Some benzo[d]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies can be used to understand the putative binding pattern and stability of the protein–ligand complex .

Future Directions

Research on benzo[d]thiazole derivatives is ongoing, with many studies focusing on their synthesis and biological activity . Future directions could include the development of more efficient synthesis methods, the exploration of new biological targets, and the design of derivatives with improved activity and selectivity .

properties

IUPAC Name

methyl 2-[2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-24-18(23)13-21-15-9-5-6-10-16(15)25-19(21)20-17(22)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLLOSMSJMXMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.